Etifoxine-d3
CAS No.: 1246815-89-3
Cat. No.: VC0196409
Molecular Formula: C17H14ClN2OD3
Molecular Weight: 303.81
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246815-89-3 |
---|---|
Molecular Formula | C17H14ClN2OD3 |
Molecular Weight | 303.81 |
Appearance | Solid powder |
Chemical Structure and Properties
Molecular Structure and Identification
Etifoxine-d3 is chemically identified as 6-chloro-N-ethyl-4-(methyl-13C-d3)-4-phenyl-4H-benzo[d] oxazin-2-amine. It has been assigned CAS number 1246815-89-3, while the non-deuterated parent compound (etifoxine) has the CAS number 21715-46-8 . The deuteration specifically targets the methyl group attached to the central carbon of the benzoxazine structure.
Physical and Chemical Properties
The physical and chemical properties of Etifoxine-d3 are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄ClN₂OD₃ |
Molecular Weight | 303.81 g/mol |
Parent Compound MW | 300.79 g/mol |
Physical Appearance | Crystalline solid |
Solubility | Limited water solubility |
As evident from the molecular weights, the deuteration adds approximately 3 atomic mass units to the original molecule, consistent with the replacement of three hydrogen atoms with deuterium .
Deuteration Variants
Several deuterated variants of etifoxine have been developed with different patterns of deuterium incorporation:
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Etifoxine | C₁₇H₁₇ClN₂O | 300.79 |
Etifoxine-d3 | C₁₇H₁₄ClN₂OD₃ | 303.81 |
Etifoxine-d5 | C₁₇H₁₂ClN₂OD₅ | 305.82 |
6-chloro-N-(ethyl-d5)-4-(methyl-d3)-4-(phenyl-d5)-4H-3,1-benzoxazin-2-amine | C₁₇H₄ClN₂OD₁₃ | 313.86 |
These variants differ in the position and number of deuterium atoms, potentially affecting their pharmacokinetic properties to varying degrees .
Pharmacological Mechanism of Action
Primary Targets
Etifoxine-d3, like its parent compound, primarily targets the γ-aminobutyric acid type A (GABAA) receptor complex in the central nervous system. Specifically, it binds to the β2/β3 subunits of the GABAA receptor, distinguishing its mechanism from that of classical benzodiazepines, which typically bind to the interface between α and γ subunits .
Dual Mechanism of Action
Etifoxine-d3 operates through a dual mechanism:
-
Direct modulation of GABAergic neurotransmission: It acts as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of GABA by increasing chloride ion influx .
-
Stimulation of neurosteroid synthesis: The compound promotes the production of endogenous neurosteroids, which themselves act as positive modulators of GABAA receptors, providing an indirect mechanism of anxiolytic action .
Neurobiological Effects
The compound has been associated with several beneficial neurobiological effects:
-
Neuroprotection: Studies in animal models have demonstrated reduced behavioral impairments following brain injury with etifoxine treatment .
-
Anti-inflammatory properties: Research indicates that etifoxine reduces pro-inflammatory cytokines in models of cerebral ischemia .
-
Neuroplasticity: The compound appears to promote neural recovery mechanisms.
Therapeutic Applications and Research Findings
Anxiety Disorders
The primary therapeutic application of etifoxine and its deuterated analogs is in the treatment of anxiety disorders. Clinical studies with the parent compound have demonstrated efficacy comparable to benzodiazepines but with a more favorable side effect profile . The deuterated analog is expected to maintain this efficacy while potentially requiring less frequent dosing.
Neuroprotective Applications
Etifoxine has shown promising results in animal models of various neurological conditions:
Condition | Research Findings |
---|---|
Traumatic Brain Injury | Improved functional recovery in rat models; reduced behavioral impairments |
Nerve Damage | Facilitated nerve regeneration in rats with sciatic nerve lesions |
Multiple Sclerosis | Reduced neuroinflammation in animal models |
These findings suggest potential applications for etifoxine-d3 beyond anxiety treatment, particularly in conditions characterized by neuroinflammation or nerve damage .
Pharmacokinetics and Metabolic Advantages
Improved Pharmacokinetic Profile
The strategic incorporation of deuterium atoms in etifoxine-d3 is designed to enhance its pharmacokinetic properties. Deuterium forms a stronger bond with carbon compared to hydrogen, potentially slowing metabolic processes that involve breaking carbon-hydrogen bonds .
Half-life Extension
Figure 1 from the patent document depicts the mean plasma concentration-time profiles of etifoxine and a deuterated analog after oral administration in male Sprague-Dawley rats, suggesting improved pharmacokinetic properties for the deuterated version .
The short half-life of conventional etifoxine (4-6 hours) necessitates multiple daily doses. Deuteration is expected to extend this half-life, potentially allowing for less frequent dosing and improved patient compliance .
Metabolic Stability
The increased bond strength provided by deuterium substitution can reduce the rate of metabolic clearance by hepatic enzymes, potentially leading to:
-
More consistent plasma concentrations
-
Reduced peak-to-trough variations
-
Lower required doses
-
Decreased formation of potentially reactive metabolites
Synthesis and Preparation Methods
Deuteration Strategies
The synthesis of etifoxine-d3 involves the incorporation of deuterium atoms into the etifoxine molecule through several possible approaches:
Hydrogen-Deuterium Exchange
This method involves replacing specific hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents, typically under catalytic conditions .
Deuterated Reagents
An alternative approach involves using deuterated reagents in the synthesis pathway leading to etifoxine, ensuring the incorporation of deuterium at specific positions in the final molecule .
Isotopic Enrichment
The patent literature indicates that deuterated analogs of etifoxine can be produced with varying degrees of isotopic enrichment:
-
At least 3500 (52.5% deuterium incorporation)
-
At least 4000 (60% deuterium incorporation)
-
At least 4500 (67.5% deuterium incorporation)
-
At least 5000 (75% deuterium incorporation)
-
At least 5500 (82.5% deuterium incorporation)
-
At least 6000 (90% deuterium incorporation)
-
At least 6333 (95% deuterium incorporation)
-
At least 6466 (97% deuterium incorporation)
Higher isotopic enrichment may lead to more pronounced pharmacokinetic advantages.
Comparative Advantages Over Non-deuterated Etifoxine
Pharmacokinetic Improvements
The primary advantage of etifoxine-d3 over conventional etifoxine is the potential for improved pharmacokinetic properties, particularly:
-
Extended half-life, potentially allowing for less frequent dosing
-
More stable plasma concentrations over time
-
Improved bioavailability
-
Reduced inter-patient variability in drug metabolism
Clinical Implications
These pharmacokinetic improvements have several important clinical implications:
-
Reduced dosing frequency (potentially once or twice daily instead of three times daily)
-
Improved patient adherence to treatment regimens
-
More consistent therapeutic effects
-
Potentially reduced side effects due to lower peak concentrations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume